molecular formula C17H18N2O4S B14796374 2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate

2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate

Cat. No.: B14796374
M. Wt: 346.4 g/mol
InChI Key: ODKLMZGIHWZYBH-UHFFFAOYSA-N
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Description

2-phenylethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate is a complex organic compound with a unique structure that includes both phenyl and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate typically involves multiple steps. One common method includes the reaction of 2-phenylethyl bromide with 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-phenylethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or thienyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or thienyl derivatives.

Scientific Research Applications

2-phenylethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenylethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylethyl 4-oxo-4-[2-(2-furylcarbonyl)hydrazino]butanoate
  • 2-phenylethyl 4-oxo-4-[2-(2-pyridylcarbonyl)hydrazino]butanoate

Uniqueness

2-phenylethyl 4-oxo-4-[2-(2-thienylcarbonyl)hydrazino]butanoate is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-phenylethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate

InChI

InChI=1S/C17H18N2O4S/c20-15(18-19-17(22)14-7-4-12-24-14)8-9-16(21)23-11-10-13-5-2-1-3-6-13/h1-7,12H,8-11H2,(H,18,20)(H,19,22)

InChI Key

ODKLMZGIHWZYBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)CCC(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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